N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
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Overview
Description
N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound featuring a benzenesulfonyl group, a fluorobenzoyl-substituted piperazine ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-fluorobenzoyl)piperazine.
Introduction of the Benzenesulfonyl Group: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzenesulfonyl-substituted piperazine with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the fluorobenzoyl-substituted piperazine ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
- N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is unique due to the specific position of the fluorobenzoyl group on the piperazine ring. This positional difference can significantly affect the compound’s binding affinity and specificity for biological targets, potentially leading to different pharmacological profiles and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-19-10-5-4-9-18(19)23(30)27-12-14-28(15-13-27)24(31)22(26-21(29)20-11-6-16-34-20)35(32,33)17-7-2-1-3-8-17/h1-11,16,22H,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAYDWALSRBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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